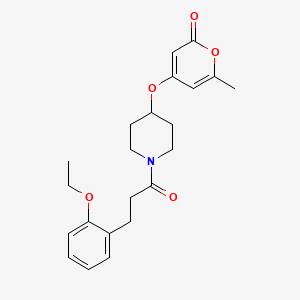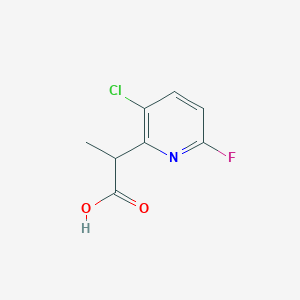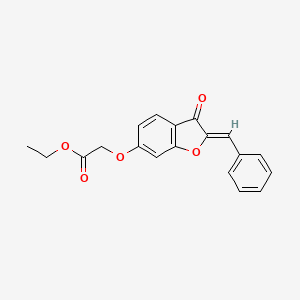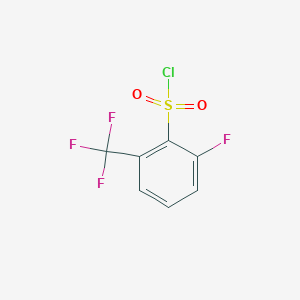
2-氟-6-三氟甲基苯磺酰氯
描述
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, two oxygen atoms, and one sulfur atom . The InChI representation of the molecule is InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride include a molecular weight of 262.61 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, six hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 261.9478409 g/mol . The topological polar surface area is 42.5 Ų . It has a heavy atom count of 15 .
科学研究应用
环境影响及全氟辛烷磺酸(PFAS)的替代品
- 新型多氟醚磺酸盐作为全氟辛烷磺酸(PFOS)替代品的鉴定:一项研究重点介绍了多氟醚磺酸盐(PFAES),包括 6:2 氯化 PFAES(Cl-PFAES)作为中国全氟辛烷磺酸(PFOS)的替代品在环境中的存在。这些化合物用于电镀行业,研究人员调查了它们在城市污水污泥中的存在和分布。该研究指出了这些氟化分析物的环境行为和潜在的不利影响,强调了评估它们的影响的必要性,因为它们在环境中广泛使用且持久 (阮等人,2015 年).
分析和环境化学
- 铬雾抑制剂溶液中氟代端基磺酸的降解性:对 6:2 氟代端基磺酸(6:2 FTS)作为全氟辛烷磺酸(PFOS)和全氟辛酸(PFOA)的替代品在紫外线/过硫酸盐和紫外线/亚硫酸盐条件下的可降解性进行的研究表明,它完全分解成短链全氟烷基羧酸。本研究强调了高级氧化/还原技术在减轻基于氟代端基的化合物对环境影响方面的潜力 (鲍等人,2020 年).
新型氟化物及其应用
- 有机合成中 SuFEx 可点击试剂的开发:一项研究介绍了一种新的氟磺酰化试剂,即 1-溴乙烯-1-磺酰氟,它在六氟化硫交换(SuFEx)反应中具有作为三亲电体的潜力。该试剂能够区域选择性地合成 5-磺酰氟代异恶唑,突出了其在丰富氟化学工具包和为进一步研究和工业应用创造功能化分子方面的效用 (冷和秦,2018 年).
作用机制
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols .
Mode of Action
The mode of action of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride involves the reaction of the compound with its targets. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound’s interaction with its targets leads to the formation of sulfonamides, sulfonic esters, and sulfonic acids .
Biochemical Pathways
The compound’s trifluoromethylation of carbon-centered radical intermediates is a key process in many biochemical pathways .
Result of Action
The compound’s reactivity suggests it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s reactivity and stability .
属性
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCAQQGQZZLRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)
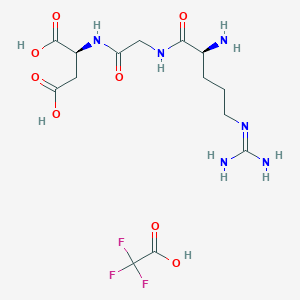

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)
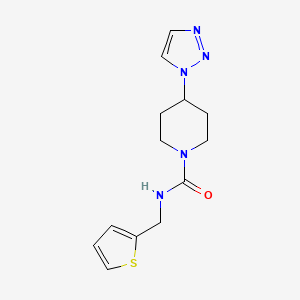
![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)
![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
